5-benzyl-2-(butyrylamino)-4-methyl-3-thiophenecarboxamide

Description

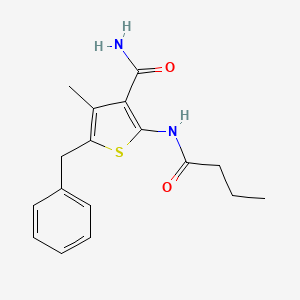

5-Benzyl-2-(butyrylamino)-4-methyl-3-thiophenecarboxamide is a thiophene-derived small molecule characterized by a benzyl group at the 5-position, a butyrylamino substituent at the 2-position, and a methyl group at the 4-position of the thiophene ring.

Properties

IUPAC Name |

5-benzyl-2-(butanoylamino)-4-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-3-7-14(20)19-17-15(16(18)21)11(2)13(22-17)10-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10H2,1-2H3,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQSCNBRYZYGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C(=C(S1)CC2=CC=CC=C2)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805959 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(butyrylamino)-4-methyl-3-thiophenecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(butyrylamino)-4-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

5-benzyl-2-(butyrylamino)-4-methyl-3-thiophenecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions.

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-benzyl-2-(butyrylamino)-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

The compound shares structural similarities with other thiophene derivatives, such as BL91053 and BL91056 (). Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| 5-Benzyl-2-(butyrylamino)-4-methyl-3-thiophenecarboxamide* | C₁₈H₂₁N₂O₂S | ~337.44 | - 2-position: Butyrylamino (C₃H₇CONH-) |

| BL91053 (307339-96-4) | C₂₀H₁₇FN₂O₂S | 368.42 | - 2-position: 4-Fluorobenzoylamino (FC₆H₄CONH-) - Additional fluorine atom |

| BL91056 (332062-76-7) | C₂₀H₁₅ClN₂OS | 366.86 | - Core structure: Pyrazolo[1,5-c][1,3]benzoxazine - 9-chloro, 2-thienyl |

Notes:

- The butyrylamino group in the target compound introduces a flexible aliphatic chain, which may enhance solubility in nonpolar environments compared to the rigid 4-fluorobenzoylamino group in BL91053 .

- BL91056 diverges significantly with a fused heterocyclic system (pyrazolo-benzoxazine) and a chlorine atom, likely altering electronic properties and target selectivity .

Functional Implications of Substituent Variations

- Electron-Withdrawing vs. Electron-Donating Groups: BL91053’s 4-fluorobenzoylamino group contains an electron-withdrawing fluorine atom, which could stabilize the molecule via resonance effects and influence binding to electron-rich biological targets. In contrast, the butyrylamino group in the target compound lacks such stabilization but may improve membrane permeability due to its hydrophobicity.

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

- Lipophilicity: The target compound’s butyrylamino group (logP ~2.5–3.0 estimated) may confer higher lipophilicity than BL91053 (logP ~3.0–3.5 due to the fluorine atom) . This could impact blood-brain barrier penetration or metabolic stability.

- Metabolic Stability : The absence of halogen atoms in the target compound might reduce susceptibility to oxidative metabolism compared to BL91053 or BL91056, which contain fluorine and chlorine, respectively.

Research Findings and Limitations

Available Data from Analogs

- BL91053: No explicit biological data are provided in the evidence, but its fluorinated structure aligns with compounds studied for kinase inhibition or antimicrobial activity in other contexts.

- BL91056 : The pyrazolo-benzoxazine core is structurally reminiscent of GABA receptor modulators or anticancer agents, though its specific applications remain undocumented .

Gaps in Knowledge

- Direct pharmacological or toxicological studies on this compound are absent in publicly accessible databases.

Biological Activity

5-benzyl-2-(butyrylamino)-4-methyl-3-thiophenecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, kinase inhibition, and possible mechanisms of action.

- Chemical Name : this compound

- CAS Number : 433320-16-2

- Molecular Formula : C16H18N2O2S

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver Cancer) | 6.83 |

| MCF-7 (Breast Cancer) | 3.64 |

| MDA-MB-231 (Breast Cancer) | 2.14 |

| HeLa (Cervical Cancer) | 5.18 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against the MDA-MB-231 cell line, which is known for its aggressive nature .

Kinase Inhibition

The compound has also been evaluated for its inhibitory activity against several protein kinases, which play crucial roles in cancer progression. The following table presents the IC50 values for key kinases:

| Kinase | IC50 (µM) |

|---|---|

| CDK2 | 0.886 |

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

These findings suggest that this compound may have multiple targets within cancer cells, potentially aiding in overcoming drug resistance commonly seen with traditional therapies .

The mechanism by which this compound exerts its biological effects appears to involve:

- Induction of Apoptosis : The compound has been shown to induce caspase-dependent apoptosis in cancer cells.

- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further cell division and proliferation.

- Molecular Docking Studies : Simulations indicate that the compound may bind effectively to the active sites of EGFR, HER2, and VEGFR2, suggesting a potential pathway for therapeutic intervention .

Case Studies

In a study focusing on the structure-activity relationship (SAR), derivatives of this compound were synthesized and evaluated for their biological activity. The presence of specific functional groups was found to enhance potency against various cancer cell lines. For example, modifications leading to increased hydrophobicity or the introduction of electron-withdrawing groups significantly improved antiproliferative activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.